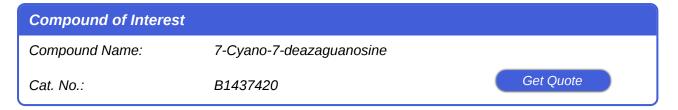


# Application Notes & Protocols: Investigating 7-Deazaguanine DNA Modification in Bacteriophages using CRISPR-Cas9

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the CRISPR-Cas9 gene-editing tool to study the biological significance of 7-deazaguanine modifications in the genomes of bacteriophages. Certain phages modify their DNA by replacing guanine with 7-deazaguanine derivatives, such as 2'-deoxy-7-cyano-7-deazaguanine (dPreQ0) and 2'-deoxy-7-aminomethyl-7-deazaguanine (dPreQ1).[1][2] This modification serves as a protective mechanism against the host bacterium's restriction-modification and CRISPR-Cas defense systems.[3][4][5] The application of CRISPR-Cas9 to generate targeted knockouts of the phage-encoded genes responsible for this modification allows for a precise investigation of its role in phage biology, host-phage interactions, and its potential as a target for novel antiviral strategies.

## **Key Applications:**

- Functional Genomics: Elucidate the function of specific genes within the 7-deazaguanine biosynthesis pathway in phages.
- Host-Phage Interactions: Investigate the role of DNA modification in evading host defense mechanisms.[2]



- Antiviral Drug Development: Identify and validate potential enzymatic targets for therapeutic intervention.
- Phage Therapy: Engineer phages with altered DNA modifications to enhance their therapeutic efficacy and host range.

# Visualized Pathways and Workflows Biosynthesis of 7-Deazaguanine Precursors

The biosynthesis of 7-deazaguanine derivatives in phages is often accomplished through a series of enzymatic steps, starting from guanosine 5'-triphosphate (GTP).[6][7] The pathway leads to the production of key precursors like 7-cyano-7-deazaguanine (preQ0), which can then be incorporated into the phage DNA.[1][8]



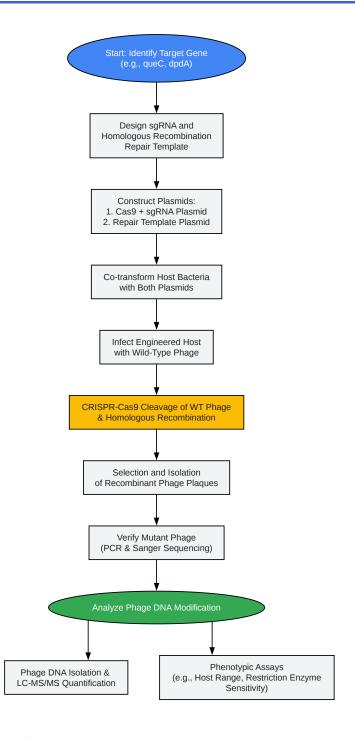
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Caption: Biosynthesis pathway of 7-deazaguanine precursors and their incorporation into phage DNA.

## **Experimental Workflow using CRISPR-Cas9**

The following workflow outlines the major steps for creating and analyzing phage mutants to study 7-deazaguanine modifications. This process involves designing a CRISPR-Cas9 system to target a specific biosynthesis gene, generating the mutant phage through homologous recombination, and subsequently analyzing the modified DNA.[9][10]





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